Amicycline

Description

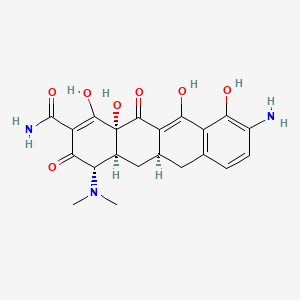

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t8-,9-,14-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLPMVKBERHMQN-CROFIWJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024178 | |

| Record name | 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-95-3 | |

| Record name | Amicycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005874953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMICYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q77H788JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tetracycline Antibiotics

Introduction

While the term "Amicycline" does not correspond to a known antibiotic, it is likely a typographical error for a member of the tetracycline or aminoglycoside class of antibiotics. This guide will focus on the mechanism of action of tetracycline antibiotics, a broad-spectrum class of protein synthesis inhibitors, with a particular focus on minocycline and the newer aminomethylcycline, omadacycline. Tetracyclines are crucial in treating a wide array of bacterial infections, and understanding their precise mechanism of action is vital for researchers, scientists, and drug development professionals in combating antibiotic resistance.

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] They achieve this by binding to the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein.[2] Specifically, tetracyclines target the 30S ribosomal subunit.[3][4] This binding event physically obstructs the attachment of aminoacyl-tRNA (tRNA) to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein synthesis.[2][5]

The selectivity of tetracyclines for bacterial ribosomes over eukaryotic ribosomes is a key feature of their clinical utility. Bacterial ribosomes are composed of 30S and 50S subunits, forming a 70S complex, whereas eukaryotic ribosomes consist of 40S and 60S subunits, forming an 80S complex.[2][4] These structural differences provide a therapeutic window, allowing for the inhibition of bacterial protein synthesis with minimal effect on the host's cells.

Core Mechanism of Action: Targeting the 30S Ribosomal Subunit

The primary target of tetracycline antibiotics is the 30S subunit of the bacterial ribosome.[3][6] Their binding site is located in a region that is critical for the decoding of the mRNA codon and the binding of the incoming aminoacyl-tRNA.

Molecular Interactions and Binding Site

X-ray crystallography and chemical probing studies have elucidated the specific interactions between tetracyclines and the 16S rRNA, a key component of the 30S subunit. Tetracyclines bind to a primary site on the 30S subunit, with some derivatives also showing interaction with secondary sites. The binding pocket is formed by a series of nucleotide residues of the 16S rRNA.

Omadacycline, a novel aminomethylcycline, has been shown to have a high specificity for the primary tetracycline-binding site on the bacterial ribosome. It inhibits bacterial protein biosynthesis and directly competes with tetracycline for this binding site. Chemical probing experiments have revealed that while omadacycline, tigecycline, and tetracycline all interact with this primary site, each antibiotic displays a unique set of interactions with the 16S rRNA.

Minocycline, a second-generation tetracycline, also mediates its antibiotic activity by binding to the 30S ribosomal subunit to inhibit protein synthesis.[3][4][7] Its efficacy is attributed to its ability to effectively penetrate the bacterial cell.[7]

Signaling Pathway of Protein Synthesis Inhibition

The binding of tetracyclines to the 30S ribosomal subunit initiates a cascade of events that ultimately leads to the cessation of protein synthesis. The following diagram illustrates this inhibitory pathway.

References

- 1. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.biomol.com [resources.biomol.com]

- 3. Minocycline - Wikipedia [en.wikipedia.org]

- 4. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Minocycline, focus on mechanisms of resistance, antibacterial activity, and clinical effectiveness: Back to the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Study of the mechanism of action of minocycline and of certain other tetracycline group compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Minocycline and its Related Impurity, Amicycline

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the tetracycline antibiotic Minocycline. It also clarifies the identity of Amicycline as a known impurity of Minocycline, providing its specific chemical data. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to support further research and development.

Introduction: this compound as Minocycline EP Impurity I

This compound is recognized in the European Pharmacopoeia as Minocycline EP Impurity I. It shares the same CAS number (5874-95-3) with some database entries for this compound, confirming their identity. Due to its status as an impurity, the vast majority of scientific literature focuses on the parent compound, Minocycline. Therefore, this guide will primarily detail the properties and activities of Minocycline, with a dedicated section outlining the specific chemical information for this compound. The biological data presented for Minocycline can be considered largely representative of preparations that may contain this compound as an impurity.

Chemical Structure and Physicochemical Properties

Minocycline

Minocycline is a semi-synthetic, second-generation tetracycline antibiotic.[1] Its chemical structure is characterized by a four-ring carbocyclic skeleton.

Table 1: Chemical Identifiers of Minocycline

| Identifier | Value |

| IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

| CAS Number | 10118-90-8 |

| Molecular Formula | C23H27N3O7 |

| SMILES String | CN(C)C1=CC=C2C(=C1O)C(=O)C3=C(C2(O)C(=O)C(=C(C4=O)C(N(C)C)C3C4)C(=O)N)O)O |

Table 2: Physicochemical Properties of Minocycline

| Property | Value |

| Molecular Weight | 457.48 g/mol |

| logP | 0.05 |

| pKa | Multiple values due to various functional groups |

| Solubility | Sparingly soluble in water, soluble in ethanol, methanol, DMSO, and DMF[2] |

| Melting Point | Not clearly defined, decomposes upon heating |

This compound (Minocycline EP Impurity I)

This compound is structurally very similar to Minocycline, differing in the substitution pattern on the D-ring of the tetracycline core.

Table 3: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4S,4aS,5aR,12aS)-9-amino-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[3] |

| CAS Number | 5874-95-3 |

| Molecular Formula | C21H23N3O7 |

| SMILES String | CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 429.42 g/mol |

| logP | 0.5 |

| pKa | Multiple values |

| Solubility | Data not widely available |

| Melting Point | >185°C (decomposes) |

Mechanism of Action and Biological Activities

Minocycline exhibits a broad range of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[4]

Antibacterial Activity

The primary mechanism of Minocycline's antibacterial action is the inhibition of protein synthesis in bacteria.[3] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5] This blockage disrupts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3]

Anti-inflammatory Activity

Minocycline exerts anti-inflammatory effects through multiple mechanisms, largely independent of its antimicrobial properties.[6] A key mechanism is the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory cytokines.[7] This is achieved, in part, by modulating key signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[7][8]

Neuroprotective Effects

Minocycline has demonstrated neuroprotective properties in various models of neurological disease.[2] This is attributed to its ability to cross the blood-brain barrier and exert anti-inflammatory, anti-apoptotic, and antioxidant effects within the central nervous system.[2] Minocycline inhibits microglial activation, reduces excitotoxicity, and modulates apoptotic pathways, in part through the inhibition of p38 MAPK.[9]

Matrix Metalloproteinase (MMP) Inhibition

Minocycline is also known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.[10] This inhibition is thought to contribute to its anti-inflammatory and neuroprotective effects.[11]

Quantitative Biological Data

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. MIC values for Minocycline vary depending on the bacterial species and strain.

Table 5: Minimum Inhibitory Concentration (MIC) of Minocycline against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 - 8 |

| Acinetobacter baumannii (Carbapenem-Resistant) | 0.125 - 16[12] |

| Escherichia coli | MIC ≥32 (for resistant strains)[13] |

| Streptococcus spp. | Generally susceptible |

| Oral Pathogens | 0.25 - 2 |

Note: MIC values can vary significantly based on the specific isolate and testing methodology.

Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a particular enzyme.

Table 6: IC50 Values of Minocycline for Matrix Metalloproteinase (MMP) Inhibition

| Enzyme | IC50 (µM) |

| MMP-9 | 10.7[] |

| MMP-9 | 272[15] |

Note: IC50 values can differ based on the experimental conditions and assay used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method For Analysis Of Minocycline Hydrochloride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. journals.asm.org [journals.asm.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

Amicycline: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicycline is a tetracycline analog with the chemical formula C₂₁H₂₃N₃O₇.[1][2] Like other members of the tetracycline class, it is expected to exhibit antibiotic properties by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the plausible synthetic pathways and purification strategies for this compound, based on established methodologies for related compounds.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃N₃O₇ | [1][2][3][4] |

| Molecular Weight | 429.42 g/mol | [3][5] |

| IUPAC Name | (4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [4] |

| CAS Number | 5874-95-3 | [3][4] |

| Appearance | Yellow Solid | [5] |

Hypothetical Synthesis of this compound

The synthesis of this compound, being structurally similar to Minocycline, would likely involve a multi-step process starting from a more readily available tetracycline core. The key transformation would be the demethylation at the 9-position of a suitable precursor. A plausible, though speculative, synthetic workflow is outlined below.

Caption: Hypothetical synthetic workflow for this compound from Sancycline.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on patent literature for the synthesis of related 9-amino tetracyclines.[6] Note: This is a hypothetical protocol and requires optimization and validation.

Step 1: Nitration of a Demethylated Tetracycline Precursor (e.g., Sancycline)

-

Dissolve the tetracycline precursor in a strong acid, such as sulfuric acid, at a reduced temperature (e.g., -5 to 0 °C).

-

Slowly add a nitrating agent (e.g., nitric acid) while maintaining the low temperature.

-

Allow the reaction to proceed for a specified time, monitoring the consumption of the starting material by a suitable technique (e.g., HPLC).

-

Quench the reaction by carefully adding the mixture to ice water.

-

Neutralize the solution to precipitate the crude 9-nitro intermediate.

-

Filter, wash with water, and dry the intermediate product.

Step 2: Reduction of the Nitro Group

-

Suspend the 9-nitro intermediate in a suitable solvent (e.g., a mixture of methanol and N,N-dimethylformamide).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon.[6]

-

Pressurize the reaction vessel with hydrogen gas.

-

Heat the mixture and maintain it under hydrogen pressure with stirring for several hours.[6]

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture, vent the hydrogen, and filter off the catalyst.

-

The resulting filtrate contains the crude this compound.

Purification of this compound

Purification is a critical step to isolate this compound from reaction byproducts and unreacted starting materials. Crystallization is a common and effective method for purifying tetracycline antibiotics.

Experimental Protocol: Crystallization

This protocol is adapted from methods described for related compounds.[7][8]

-

Dissolution: Dissolve the crude this compound in a suitable solvent system. This could be a mixture of a good solvent (e.g., dichloromethane) and an anti-solvent (e.g., acetone).[7] The choice of solvents will require experimental determination.

-

Cooling and Seeding: Cool the solution to a controlled temperature (e.g., 5-20 °C) to induce crystallization.[7] In some cases, adding seed crystals of pure this compound can promote the formation of desired crystal polymorphs.[7]

-

Maturation: Stir the resulting slurry for a period to allow for complete crystallization.

-

Filtration: Collect the crystals by filtration (e.g., suction filtration).

-

Washing: Wash the filter cake with a cold solvent or a mixture of the crystallization solvents to remove impurities.

-

Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 35-40 °C) to a constant weight.[7]

Purity Analysis: The purity of the final product should be assessed using standard analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate and confirm the chemical structure. |

| Thin Layer Chromatography (TLC) | For rapid monitoring of reaction progress and purity.[3] |

Mechanism of Action

As a tetracycline antibiotic, this compound is expected to exert its antimicrobial effects by inhibiting bacterial protein synthesis.

Caption: Proposed mechanism of action for this compound.

The primary mechanism of action for tetracyclines involves binding to the 30S ribosomal subunit of bacteria.[9][10][11][12] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[9] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[10]

Clinical Perspectives

Currently, there is no specific information available regarding clinical trials conducted for this compound. Clinical trial data for the closely related compound, Minocycline, has shown efficacy in treating a variety of bacterial infections, acne, and certain inflammatory conditions.[10][12][13][14][15][16] Given the structural similarity, it is plausible that this compound could exhibit a similar spectrum of activity, but this would require extensive preclinical and clinical investigation.

Conclusion

While specific literature on the synthesis and purification of this compound is scarce, this guide provides a robust, albeit hypothetical, framework based on the well-established chemistry of tetracycline antibiotics. The outlined synthetic route and purification protocols offer a starting point for researchers interested in the development of this compound. Further research is necessary to validate these methods and to fully characterize the pharmacological profile of this compound.

References

- 1. PubChemLite - this compound (C21H23N3O7) [pubchemlite.lcsb.uni.lu]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C21H23N3O7 | CID 54688693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 7. CN111484424A - Method for synthesizing omacycline - Google Patents [patents.google.com]

- 8. CN108218738A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Minocycline - Wikipedia [en.wikipedia.org]

- 11. [Study of the mechanism of action of minocycline and of certain other tetracycline group compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medicine.com [medicine.com]

- 13. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Augmentation therapy with minocycline in treatment-resistant depression patients with low-grade peripheral inflammation: results from a double-blind randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Minocycline on Patients With Ischemic Stroke Undergoing Intravenous Thrombectomy | Clinical Research Trial Listing [centerwatch.com]

The Discovery, History, and Core Technical Profile of Minocycline

An In-depth Guide for Researchers and Drug Development Professionals

Introduction and Historical Context

Minocycline is a semi-synthetic, second-generation tetracycline antibiotic renowned for its broad-spectrum antimicrobial activity and unique pleiotropic effects, including anti-inflammatory and neuroprotective properties.[1][2][3] Its journey began as part of the ongoing effort to improve upon the first-generation tetracyclines discovered in the 1940s.[2][3] The parent compound, tetracycline, was a groundbreaking discovery, but its use was associated with certain limitations, including a notable side effect profile and the emergence of antibiotic resistance.[2][3]

This spurred the chemical modification of the tetracycline scaffold, leading to the development of more potent and versatile derivatives. Minocycline was patented in 1961 and first described in the scientific literature in 1967.[4] It entered commercial use in 1971, marking a significant advancement in antibiotic therapy.[2][3][4][5] Initially approved for systemic infections like pneumonia, its high lipophilicity and ability to penetrate tissues, including the central nervous system, made it particularly effective for a range of conditions.[2][4] In dermatology, it has been a cornerstone treatment for acne vulgaris for decades.[2][3][5]

Mechanism of Action

Minocycline's primary mechanism of antibacterial action is the inhibition of protein synthesis in both Gram-positive and Gram-negative bacteria.[1][6][7] Beyond this core function, it exhibits a range of non-antibiotic properties that are of significant interest in various research and clinical settings.[1][8]

Antibacterial Activity: Ribosomal Inhibition

As a member of the tetracycline class, minocycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria.[1][6][7][8] This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[6][7] Without the ability to produce essential proteins, bacterial growth and replication are arrested.[6]

Pleiotropic Effects: Anti-inflammatory and Neuroprotective Actions

Minocycline possesses significant anti-inflammatory, anti-apoptotic, and neuroprotective properties that are independent of its antimicrobial activity.[1][8][9] These effects are attributed to its ability to modulate various signaling pathways. In the context of neuroinflammation, minocycline inhibits the activation of microglia, the resident immune cells of the central nervous system.[10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[10]

Furthermore, minocycline has been shown to inhibit matrix metalloproteinases (MMPs), inducible nitric oxide synthase (iNOS), and caspase-1 and -3, enzymes that play crucial roles in inflammation and apoptosis.[9] Its neuroprotective effects are also linked to the stabilization of the mitochondrial membrane, which prevents the release of cytochrome c and subsequent apoptotic events.[11][12]

Chemical Synthesis

The synthesis of minocycline is a multi-step process that typically starts from demeclocycline, a related tetracycline antibiotic. One common synthetic route involves the dehydroxylation of demeclocycline to produce 6-deoxy-6-demeclocycline.[13] This intermediate then undergoes a series of reactions, including nitration and reduction, to introduce the dimethylamino group at the 7-position of the tetracycline ring structure.[14][15] More recent methods, such as those employing the Buchwald-Hartwig reaction, have been developed to improve efficiency and reduce the use of hazardous reagents.[13][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the clinical efficacy, pharmacokinetics, and in vitro activity of minocycline.

Table 1: Clinical Efficacy of Extended-Release Minocycline in Acne Vulgaris [17][18]

| Study | Treatment Group | Placebo Group | Outcome Measure | Result | P-value |

| Phase 3 Trial 1 | 43.1% | 31.7% | Mean % improvement in inflammatory lesions | Significant improvement | 0.001 |

| Phase 3 Trial 2 | 45.8% | 30.8% | Mean % improvement in inflammatory lesions | Significant improvement | <0.001 |

Table 2: Pharmacokinetic Parameters of Minocycline

| Formulation | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (hours) | Reference |

| Extended-Release Tablet | Oral | ~1 mg/kg | - | 3.5 - 4.0 | - | - | [19] |

| Immediate-Release Capsule | Oral | - | - | 2.25 - 3.0 | - | - | [19] |

| Intravenous | IV | 200 mg | - | - | - | α: 1.36 ± 0.456, β: 23.4 ± 9.53 | [20] |

| Topical Foam 4% | Topical | 4 g daily | 1.1 - 1.5 | - | - | - | [21] |

Table 3: In Vitro Activity of Minocycline against Acinetobacter baumannii [22]

| Isolate | MIC (mg/L) | AUCELF,0–24/MIC for Stasis | AUCELF,0–24/MIC for 1-log kill |

| ATCC 19606 | 0.25 | 140 | >140 |

| N16851 | 1 | 140 | >140 |

| 13-111-2 | 4 | 140 | >140 |

| 13-12-1 | 8 | 140 | >140 |

| 13-12-2 | 16 | 140 | >140 |

AUCELF,0–24: Area under the concentration-time curve in epithelial lining fluid over 24 hours.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of minocycline against a bacterial isolate using the broth microdilution method.[23][24][25]

1. Preparation of Materials:

-

Minocycline stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Positive control (broth with inoculum, no antibiotic).

-

Negative control (broth only).

2. Serial Dilution of Minocycline:

-

Prepare serial two-fold dilutions of minocycline in CAMHB directly in the 96-well plate to achieve the desired concentration range.

3. Inoculation:

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

4. Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

-

The MIC is the lowest concentration of minocycline that completely inhibits visible growth of the organism as detected by the unaided eye.

This comprehensive guide provides a detailed overview of minocycline, from its historical discovery to its complex mechanisms of action and practical applications in research. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of drug development.

References

- 1. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fifty Years of Minocycline and Its Evolution: A Dermatological Perspective - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. nextstepsinderm.com [nextstepsinderm.com]

- 4. Minocycline - Wikipedia [en.wikipedia.org]

- 5. Fifty Years of Minocycline and Its Evolution: A Dermatological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsdcanada.org [rsdcanada.org]

- 13. Synthesis method of minocycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 15. Minocycline synthesis - chemicalbook [chemicalbook.com]

- 16. CN112574057A - Method for synthesizing minocycline hydrochloride - Google Patents [patents.google.com]

- 17. jcadonline.com [jcadonline.com]

- 18. mdpi.com [mdpi.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Pharmacokinetic and Pharmacodynamic Profiling of Minocycline for Injection following a Single Infusion in Critically Ill Adults in a Phase IV Open-Label Multicenter Study (ACUMIN) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetic Comparison of Once-Daily Topical Minocycline Foam 4% vs Oral Minocycline for Moderate-to-Severe Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 22. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apec.org [apec.org]

- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Tetracycline Family: A Technical Guide to the Relationship Between Amicycline, Minocycline, and Tetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationships between three key tetracycline antibiotics: the parent compound tetracycline, the second-generation derivative minocycline, and the lesser-known analogue amicycline. By examining their chemical structures, mechanisms of action, antibacterial spectra, and pharmacokinetic profiles, this document aims to offer a clear comparative framework for research and development professionals.

Introduction to the Tetracycline Class

Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that have been a cornerstone of infectious disease treatment for decades. Their characteristic four-ring carbocyclic structure, known as a hydronaphthacene nucleus, is the scaffold upon which all derivatives are built. They exert their antimicrobial effect by inhibiting protein synthesis in bacteria. This guide focuses on the evolution from the naturally derived tetracycline to the semi-synthetic minocycline and its close relative, this compound, highlighting the chemical modifications that alter their potency, spectrum, and pharmacokinetic properties.

Chemical Structures and Core Relationships

The foundational structure of all tetracyclines is the tetracyclic naphthacene carboxamide ring system. The differences in their chemical substituents at various positions on this core structure dictate their individual characteristics.

-

Tetracycline: As the parent compound of the class, tetracycline features a methyl group and a hydroxyl group at the C6 position and is unsubstituted at C7 and C9. Its chemical formula is C₂₂H₂₄N₂O₈.

-

Minocycline: A second-generation, semi-synthetic derivative, minocycline is distinguished by the absence of the C6-methyl and C6-hydroxyl groups and, most notably, the addition of a dimethylamino group (-N(CH₃)₂) at the C7 position. This modification significantly increases its lipophilicity compared to tetracycline.[1][2] Its chemical formula is C₂₃H₂₇N₃O₇.

-

This compound: Also known as 9-aminosancycline or 9-didemethyl minocycline, this compound is structurally very similar to minocycline. It is a derivative of sancycline (6-demethyl-6-deoxytetracycline). The key feature of this compound is an amino group (-NH₂) at the C9 position. It lacks the C7 dimethylamino group that characterizes minocycline. Its chemical formula is C₂₁H₂₃N₃O₇.

The structural modifications from tetracycline to its derivatives represent a strategic effort to enhance antibacterial activity, overcome resistance mechanisms, and improve pharmacokinetic profiles.

References

In Vitro Antibacterial Spectrum of Amicycline (Represented by Omadacycline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Amicycline, focusing on Omadacycline, a first-in-class aminomethylcycline. This document summarizes its activity against a broad range of bacterial pathogens, details the experimental protocols for determining susceptibility, and illustrates key mechanisms and workflows.

Introduction

Omadacycline is a semi-synthetic derivative of minocycline and the first approved aminomethylcycline antibiotic.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many resistant phenotypes.[1] Its mechanism of action, like other tetracyclines, involves the inhibition of bacterial protein synthesis.[2][3][4][5][6]

In Vitro Antibacterial Spectrum

Omadacycline has demonstrated potent in vitro activity against a wide array of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Omadacycline against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7][8]

Table 1: Minimum Inhibitory Concentrations (MICs) of Omadacycline against various bacterial pathogens.

| Bacterial Species | Resistance Profile | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 97 | 0.12 | 0.25 | 98.5 | [1] |

| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 100 | 0.12 | 0.12 | 100.0 | [1] |

| Streptococcus pneumoniae | Penicillin-resistant | N/A | N/A | 0.06 | >90.0 | [1] |

| Streptococcus pneumoniae | Tetracycline-resistant | N/A | N/A | 0.06 | >90.0 | [1] |

| β-haemolytic streptococci | N/A | N/A | 0.06 | 0.12 | N/A | [1] |

| Viridans group streptococci | N/A | N/A | <0.03 | 0.06 | N/A | [1] |

| Enterococci | N/A | N/A | 0.03 | 0.12 | N/A | [1] |

| Enterobacterales | N/A | N/A | 2 | 8 | 81.7 (at ≤4 mg/L) | [1] |

| Moraxella catarrhalis | N/A | N/A | 0.12 | 0.25 | 100.0 (at ≤0.5 mg/L) | [1] |

| Acinetobacter baumannii | N/A | 386 | N/A | N/A | 87.0 | [9] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of a compound like Omadacycline is primarily achieved through susceptibility testing. The gold standard method for this is broth microdilution, which determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol outlines the standardized procedure for determining the MIC of Omadacycline against a panel of bacterial isolates.

1. Preparation of Materials:

- Bacterial Isolates: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.

- Antimicrobial Agent: Stock solution of Omadacycline of a known concentration, prepared under sterile conditions.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms like Streptococcus pneumoniae, it may be supplemented with lysed horse blood.[10]

- 96-Well Microtiter Plates: Sterile, U-bottomed plates.

- Bacterial Inoculum: Standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Serial Dilution of Omadacycline:

- A two-fold serial dilution of the Omadacycline stock solution is performed across the wells of the microtiter plate using the growth medium.

- This creates a gradient of decreasing antibiotic concentrations.

- A positive control well (containing only growth medium and bacterial inoculum) and a negative control well (containing only growth medium) are included on each plate.

3. Inoculation:

- Each well (except the negative control) is inoculated with the standardized bacterial suspension.

4. Incubation:

- The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air. For some organisms, specific atmospheric conditions (e.g., increased CO₂) may be required.

5. Determination of MIC:

- Following incubation, the plates are visually inspected for bacterial growth (turbidity).

- The MIC is recorded as the lowest concentration of Omadacycline that completely inhibits visible growth of the organism.[7][8]

6. Interpretation:

- The obtained MIC value is compared to established clinical breakpoints to categorize the isolate as susceptible, intermediate, or resistant.[7][10]

Visualizations

Experimental Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Aminomethylcyclines

Caption: Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

References

- 1. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Minocycline used for? [synapse.patsnap.com]

- 6. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 7. litfl.com [litfl.com]

- 8. idexx.com [idexx.com]

- 9. 2415. Comparison of Minocycline MIC’s Obtained by Etest to Those Obtained by Broth Microdilution in a Bank of Isolates of Acinetobacter baumannii Collected in Southeastern Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Amicycline: A Novel Tetracycline Analog with Potential as a Broad-Spectrum Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information specifically on "Amicycline" is limited in publicly available scientific literature. This guide leverages data from structurally and functionally related tetracycline analogs, such as minocycline and omadacycline, to present a comprehensive overview of the potential of a novel tetracycline compound. The presented data and protocols are representative of the tetracycline class of antibiotics.

Executive Summary

This compound is a tetracycline analog with the chemical formula C21H23N3O7[1][2]. As a member of the tetracycline class, it is predicted to function as a protein synthesis inhibitor, targeting the bacterial ribosome. This mechanism of action suggests a potential for broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria[3][4][5][6][7]. The growing challenge of antimicrobial resistance necessitates the development of novel antibiotics. This compound, as a potential next-generation tetracycline, represents a promising area of research for addressing infections caused by multidrug-resistant pathogens. This document provides a technical overview of the core characteristics, potential applications, and investigational frameworks relevant to the development of this compound as a novel antibiotic.

Core Chemical and Physical Properties

A foundational understanding of a drug candidate's physicochemical properties is crucial for its development.

| Property | Value | Source |

| Molecular Formula | C21H23N3O7 | [1][2] |

| Molecular Weight | 429.4 g/mol | [1][2] |

| IUPAC Name | (4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [1] |

| CAS Number | 5874-95-3 | [1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis[3][7][8]. This is achieved by binding to the 30S ribosomal subunit, which, along with the 50S subunit, forms the 70S ribosome essential for protein translation in prokaryotes[9][10].

Specifically, tetracyclines bind to the 16S rRNA of the 30S subunit[9][11]. This interaction sterically hinders the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex[4][9][11]. By blocking this crucial step, the elongation of the polypeptide chain is prevented, ultimately halting protein synthesis and inhibiting bacterial growth[12][13]. The high selectivity of tetracyclines for prokaryotic (70S) over eukaryotic (80S) ribosomes contributes to their therapeutic index[9].

Mechanism of this compound's inhibition of protein synthesis.

Spectrum of Activity and In Vitro Data (Representative)

While specific data for this compound is not available, the following table summarizes the in vitro activity of minocycline, a closely related second-generation tetracycline, against a range of bacterial pathogens. This data is indicative of the potential spectrum of this compound. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency.

| Organism | Minocycline MIC Range (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 - 16 |

| Streptococcus pneumoniae | ≤ 0.12 - 1 |

| Acinetobacter baumannii | 0.25 - 16 |

| Escherichia coli | 0.5 - >128 |

| Haemophilus influenzae | 0.25 - 2 |

| Neisseria meningitidis | ≤ 0.06 - 0.5 |

Note: Data compiled from multiple sources and represents a general range. Actual MICs can vary significantly between isolates.[4][14]

Mechanisms of Resistance

Bacterial resistance to tetracyclines is a significant clinical concern. The primary mechanisms include:

-

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump tetracyclines out of the cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations[15][16][17].

-

Ribosomal Protection: Bacteria may produce proteins that interact with the ribosome, dislodging the bound tetracycline or preventing its binding in the first place, thus allowing protein synthesis to continue[17][18][19].

-

Enzymatic Inactivation: Though less common for tetracyclines, some bacteria can produce enzymes that chemically modify and inactivate the antibiotic[17][19].

Common mechanisms of bacterial resistance to tetracyclines.

Pharmacokinetics (Representative)

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). The table below presents representative pharmacokinetic parameters for minocycline, which, due to its structural similarities, can provide an initial framework for predicting the behavior of this compound.

| Parameter | Value (Minocycline) | Description |

| Bioavailability (Oral) | ~90-100% | The proportion of the drug that enters the circulation when introduced into the body and is able to have an active effect. |

| Protein Binding | 70-75% | The degree to which the drug binds to proteins in the blood plasma. |

| Half-life | 11-26 hours | The time it takes for the concentration of the drug in the body to be reduced by one-half. |

| Metabolism | Hepatic | The primary site of metabolic transformation. |

| Excretion | Fecal and Renal | The primary routes of elimination from the body. |

Data compiled from multiple sources.[5][12][20]

Preclinical and In Vivo Efficacy (Representative)

Animal models are crucial for evaluating the in vivo efficacy of a new antibiotic. For a compound like this compound, a neutropenic murine pneumonia model is a standard approach to assess its activity against respiratory pathogens.

A study on minocycline in a neutropenic murine pneumonia model infected with Acinetobacter baumannii demonstrated a dose-dependent reduction in bacterial burden in the lungs[14]. In another study, minocycline in combination with colistin significantly improved the survival of mice with minocycline-resistant A. baumannii infection and reduced the bacterial load in their lungs compared to monotherapy[21][22][23]. These types of studies are essential for establishing the pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with efficacy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard protocol for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution of known concentration

-

Positive and negative controls

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy in a Murine Pneumonia Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a novel antibiotic.

Materials:

-

Specific pathogen-free mice (e.g., ICR or BALB/c)

-

Neutropenia-inducing agent (e.g., cyclophosphamide)

-

Bacterial isolate for infection

-

This compound formulation for injection (e.g., intraperitoneal)

-

Anesthesia

-

Surgical tools for tissue harvesting

Procedure:

-

Induce neutropenia in mice through the administration of cyclophosphamide.

-

Infect the mice via intranasal or intratracheal instillation of a known quantity of the bacterial pathogen.

-

Initiate treatment with this compound at various dosages and dosing intervals at a predetermined time post-infection. A control group receiving a placebo (vehicle) is essential.

-

Monitor the mice for signs of illness and mortality over a defined period (e.g., 7 days).

-

At a specified time point (e.g., 24 hours post-treatment initiation), euthanize a subset of mice from each group.

-

Aseptically harvest the lungs, homogenize the tissue, and perform quantitative bacterial culture to determine the bacterial load (CFU/g of tissue).

-

Analyze the data to compare bacterial clearance and survival rates between the treatment and control groups.

Future Directions and Conclusion

This compound, as a novel tetracycline analog, holds theoretical promise as a broad-spectrum antibiotic. The established mechanism of action of tetracyclines, their activity against a wide array of pathogens, and the potential for chemical modifications to overcome existing resistance mechanisms provide a strong rationale for further investigation.

Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis of this compound and comprehensive characterization of its chemical and physical properties.

-

In Vitro Susceptibility Testing: Rigorous evaluation of its MIC against a broad panel of clinically relevant and multidrug-resistant bacteria.

-

Preclinical Development: In-depth pharmacokinetic, pharmacodynamic, and toxicology studies in animal models.

-

Mechanism of Action Studies: Detailed molecular studies to confirm its interaction with the bacterial ribosome and to assess its activity against bacteria with known tetracycline resistance mechanisms.

The development of new antibiotics is a critical component of global health security. This compound represents a potential candidate that warrants further exploration in the quest for novel therapies to combat bacterial infections.

References

- 1. This compound | C21H23N3O7 | CID 54688693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Minocycline - Amerigo Scientific [amerigoscientific.com]

- 5. Minocycline - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline, focus on mechanisms of resistance, antibacterial activity, and clinical effectiveness: Back to the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.biomol.com [resources.biomol.com]

- 10. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. What is Minocycline used for? [synapse.patsnap.com]

- 14. Pharmacokinetics and Pharmacodynamics of Minocycline against Acinetobacter baumannii in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 16. m.youtube.com [m.youtube.com]

- 17. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]

- 18. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics of doxycycline and minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Amicycline

Disclaimer: Amicycline is a hypothetical drug name. The following technical guide is based on the properties of Tigecycline, a structurally similar glycylcycline antibiotic, to provide a representative profile for researchers, scientists, and drug development professionals.

Introduction

This compound represents the next generation of glycylcycline antibiotics, designed to overcome common tetracycline resistance mechanisms. Its broad-spectrum activity encompasses a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant (MDR) strains. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on extensive preclinical and clinical data available for its surrogate, Tigecycline.

Pharmacodynamics: The Interplay of Drug and Pathogen

The pharmacodynamics of this compound define its relationship with target pathogens, primarily focusing on its mechanism of action and the concentration-dependent effects on bacterial growth.

Mechanism of Action

This compound, like other glycylcyclines, is a potent inhibitor of bacterial protein synthesis.[1][2][3] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[3][4][5] This action prevents the incorporation of amino acids into elongating peptide chains, leading to a bacteriostatic effect against most susceptible organisms.[1][2] Notably, this compound has demonstrated bactericidal activity against specific isolates such as S. pneumoniae and L. pneumophila.[4]

The addition of a glycylamido moiety at the 9-position of the core structure allows this compound to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][3] This structural modification results in a binding affinity for the 70S ribosome that is significantly higher than that of older tetracyclines.[4]

Spectrum of Activity and Potency

This compound exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and penicillin-resistant Streptococcus pneumoniae.[1] However, it has limited activity against Pseudomonas aeruginosa and Proteus species.[4]

Table 1: In Vitro Activity of this compound (as Tigecycline) Against Key Pathogens

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 | 0.5 |

| Enterococcus faecalis (VRE) | 0.12 | 0.25 |

| Streptococcus pneumoniae | ≤0.06 | 0.12 |

| Acinetobacter baumannii | 0.5 | 2 |

| Escherichia coli | 0.25 | 1 |

| Klebsiella pneumoniae | 0.5 | 2 |

Data compiled from clinical trial isolates. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[6]

Pharmacodynamic Indices

The key pharmacodynamic parameter predictive of this compound's therapeutic efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1] In vitro studies also suggest that this compound exhibits time-dependent bactericidal activity and possesses a prolonged post-antibiotic effect (PAE) against both Gram-positive and Gram-negative pathogens.[1][7]

Pharmacokinetics: The Journey of the Drug in the Body

This compound is administered intravenously and exhibits linear pharmacokinetics.[7][8] Its pharmacokinetic profile is characterized by rapid and extensive tissue distribution.

Table 2: Key Pharmacokinetic Parameters of this compound (as Tigecycline) in Adults

| Parameter | Value | Reference |

| Administration | Intravenous | [2][7] |

| Standard Dosing | 100 mg loading dose, then 50 mg q12h | [1][8] |

| Protein Binding | 71-89% | [5] |

| Volume of Distribution (Vd) | 500-700 L (7-10 L/kg) | [5][9] |

| Peak Plasma Concentration (Cmax) | ~0.6 µg/mL | [7][8] |

| AUC₀₋₂₄ (steady state) | ~5-6 µg·h/mL | [7][8] |

| Metabolism | Minimal | [2] |

| Primary Elimination Route | Biliary/Fecal (59%) | [5] |

| Secondary Elimination Route | Renal (33%) | [5] |

| Elimination Half-life (t½) | ~40-42 hours | [5][8] |

Absorption and Distribution

Following intravenous administration, this compound is rapidly and widely distributed throughout the body.[7][8] Its large volume of distribution (Vd) of 500-700 L indicates extensive penetration into tissues, which is a critical feature for treating deep-seated infections.[5][8] Due to this extensive tissue distribution, plasma concentrations are relatively low, making it a less suitable option for bloodstream infections.[2]

Metabolism and Excretion

This compound undergoes minimal metabolism.[2] The primary route of elimination is via the biliary system into the feces, with approximately 59% of the dose excreted unchanged.[5] A smaller portion (around 33%) is excreted in the urine.[5] This pharmacokinetic profile means that dose adjustments are generally not required in patients with renal impairment.[7][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Methodology:

-

Method: Broth microdilution is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

-

Media: Cation-adjusted Mueller-Hinton broth is used for testing.[11]

-

Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound is prepared in a series of two-fold dilutions in the microtiter plates.

-

Incubation: Plates are incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10] Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are included in each run to ensure accuracy.[10]

Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound and determine the PK/PD index most predictive of its activity.

Methodology:

-

Animal Model: Pathogen-free female ICR mice are used.[12]

-

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection to isolate the effect of the antibiotic.[12]

-

Infection: A bacterial suspension of a specific strain (e.g., S. aureus) is injected into the thigh muscle of each mouse.

-

Treatment Initiation: this compound therapy is initiated 2 hours post-infection. Doses are administered subcutaneously at various dosing regimens (e.g., single dose, multiple doses over 24 hours).[12]

-

Outcome Measurement: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counts).

-

Data Analysis: The change in bacterial density (log₁₀ CFU/thigh) over the 24-hour period is correlated with various PK/PD indices (fT>MIC, fCmax/MIC, fAUC/MIC) to determine the driver of efficacy.[12]

Clinical Studies and Considerations

This compound (as Tigecycline) has been evaluated in numerous Phase III clinical trials for the treatment of complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP).[1][13]

-

cSSSI: Non-inferiority was demonstrated when compared to vancomycin/aztreonam.[13]

-

cIAI: Efficacy was shown to be comparable to imipenem/cilastatin.[13]

-

CABP: Trials comparing it to levofloxacin have also been conducted.[13]

The most frequently reported adverse events associated with this compound are gastrointestinal, primarily nausea and vomiting.[1][14] These events are typically mild to moderate in severity.

Conclusion

This compound is a powerful glycylcycline antibiotic with a favorable pharmacodynamic profile and broad-spectrum activity against many challenging pathogens, including those with acquired resistance to other antibiotic classes. Its pharmacokinetic properties, characterized by extensive tissue distribution and minimal metabolism, make it a valuable agent for treating complicated tissue-based infections. A thorough understanding of its PK/PD relationship, particularly the importance of the fAUC/MIC ratio, is crucial for optimizing dosing strategies and ensuring successful clinical outcomes. Further research should continue to explore its utility in various clinical settings and against emerging resistant organisms.

References

- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 4. Tigecycline - Wikipedia [en.wikipedia.org]

- 5. Tygacil (tigecycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. In vitro activity of tigecycline against patient isolates collected during phase 3 clinical trials for hospital acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-lactancia.org [e-lactancia.org]

- 8. The pharmacokinetic and pharmacodynamic profile of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pfizermedical.com [pfizermedical.com]

- 14. Clinical pharmacokinetics and pharmacodynamics of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]

Amicycline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicycline is a tetracycline analog, a class of antibiotics known for their broad-spectrum activity. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols and data presented for easy interpretation.

Physicochemical Properties of this compound

This compound is a yellow, solid compound.[1] Its stability is influenced by factors such as pH, temperature, and light. Like other tetracyclines, this compound's structure contains multiple ionizable groups, making its solubility pH-dependent. Degradation pathways for tetracyclines typically involve epimerization and dehydration.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The following data for minocycline hydrochloride can be used as a reasonable estimate for this compound's solubility.

Quantitative Solubility Data (Minocycline Hydrochloride as Surrogate)

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[2] or 100 mM (with warming)[3][4] | Not Specified |

| Dimethylformamide | ~10 mg/mL[2] | Not Specified |

| Water | 25 mM (with warming)[3][4] | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL[2] | Not Specified |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the desired solvent (e.g., water, PBS at various pH values, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at the specified temperature and pH.

-

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

Understanding the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.

Quantitative Stability Data (Tetracyclines as Surrogates)

| Condition | Compound | Observation | Reference |

| Water at 37°C for 3 days | Minocycline | Limited decomposition (<10%) | [5] |

| Refrigerated Agar Plates | Minocycline | Unstable, especially at lower concentrations | |

| Saline Solution at 37°C for 6 weeks | Tetracyclines | Excellent long-term stability |

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a method for assessing the chemical stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., 0.01 N HCl).

-

For forced degradation studies, expose the solutions to various stress conditions:

-

Acid/Base Hydrolysis: Adjust the pH of the solution with HCl or NaOH and heat.

-

Oxidation: Add a small amount of hydrogen peroxide.

-

Thermal Stress: Heat the solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the solution to UV light.

-

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

-

Neutralize the sample if necessary and dilute to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples onto a suitable HPLC column (e.g., C18).

-

Use a mobile phase that can effectively separate the parent this compound peak from any degradation products. A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile/methanol) is often employed.

-

Detect the peaks using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Identify and quantify any major degradation products.

-

Caption: Workflow for a forced degradation stability study.

Signaling Pathways and Logical Relationships

The degradation of tetracyclines can be visualized as a series of chemical transformations. The primary pathways are epimerization at the C4 position and dehydration to form anhydrotetracyclines. These degradation products are generally less active or inactive and can sometimes be more toxic.

Caption: Primary degradation pathways for tetracycline antibiotics.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific data for this compound remains to be published, the information on the closely related compound minocycline, combined with the detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. The provided methodologies for solubility determination and stability-indicating assays are essential tools for the successful formulation and development of this compound-based therapeutics.

References

- 1. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mtc-usa.com [mtc-usa.com]

- 3. Stability Testing of Tetracycline HCl Capsules - AppNote [mtc-usa.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Non-Antibiotic Core of Minocycline: A Technical Guide for Researchers

Foreword: Minocycline, a second-generation semi-synthetic tetracycline, has long been valued for its broad-spectrum antibiotic properties. However, a growing body of evidence reveals a host of non-antibiotic functions that position it as a molecule of significant interest for a range of therapeutic areas beyond infectious disease. This technical guide provides an in-depth exploration of the anti-inflammatory, immunomodulatory, neuroprotective, and anticancer properties of minocycline, intended for researchers, scientists, and drug development professionals. Herein, we delve into the quantitative effects, detailed experimental methodologies, and the intricate signaling pathways modulated by this multifaceted compound.

Anti-inflammatory and Immunomodulatory Properties

Minocycline exerts potent anti-inflammatory and immunomodulatory effects primarily by modulating the production of cytokines and interfering with key intracellular signaling pathways. These properties have been observed in a variety of in vitro and in vivo models.

Quantitative Effects on Cytokine Production

Minocycline has been demonstrated to dose-dependently suppress the production of pro-inflammatory cytokines while in some contexts enhancing anti-inflammatory mediators. The following table summarizes key quantitative findings.

| Cell Type | Stimulant | Minocycline Conc. | Cytokine | Effect | Reference(s) |

| Murine Macrophages (ANA-1) | LPS (10 µg/mL) | 10-70 µg/mL | TNF-α | Dose- and time-dependent inhibition of TNF-α mRNA expression.[1][2] | [1][2] |

| Murine Microglia (BV-2) | LPS (10 ng/mL) | 25-400 µg/mL | IL-6, IL-1β | Dose-dependent reduction in IL-6 and IL-1β secretion.[3] | [3] |

| Human Monocytes (THP-1) | LPS | Dose-dependent | TNF-α, IL-6 | Suppression of TNF-α and IL-6 production.[4] | [4] |

| Human Ovarian Cancer Cells | IL-1β | 100 µM | IL-6 | Significant inhibition of IL-1β-stimulated IL-6 production.[5] | [5] |

| Rat Macrophages (CCI model) | - | 10, 20, 40 mg/kg | IL-6 | Attenuated production of IL-6 in cell culture supernatant.[6] | [6] |

| Rat Microglia (CCI model) | - | 20, 40 mg/kg | IL-6 | Decreased level of IL-6 in cell culture supernatant.[6] | [6] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of minocycline are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Minocycline has been shown to suppress the activation of NF-κB in ovarian carcinoma cells by attenuating the activation of IκBα kinase (IKK), which leads to reduced phosphorylation and degradation of IκBα, and subsequent inhibition of p65 phosphorylation and nuclear translocation.[7] This inhibitory effect is partly mediated through the suppression of the TGF-β-activated-kinase-1 (TAK1).[7]

Experimental Protocol: In Vitro Macrophage Stimulation

This protocol outlines a general procedure for assessing the anti-inflammatory effects of minocycline on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., ANA-1, BV-2, THP-1)

-

Complete culture medium

-

Minocycline hydrochloride

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Reagents for analysis (ELISA kits, RNA extraction kits, qPCR reagents, antibodies for Western blotting)

Procedure:

-

Cell Culture: Culture macrophage cells to the desired confluency in complete medium.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of minocycline (e.g., 10-400 µg/mL) and incubate for a specified period (e.g., 30 minutes to 2 hours).[3]

-

Stimulation: Add LPS to the culture medium at a final concentration known to induce a robust inflammatory response (e.g., 10 ng/mL to 10 µg/mL).[1][3]

-

Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) to allow for cytokine production and signaling pathway activation.[1][3]

-

Sample Collection: Collect the cell culture supernatants for cytokine analysis by ELISA. Lyse the cells to extract total RNA for qPCR analysis of cytokine gene expression or protein for Western blot analysis of signaling molecules.

-

Analysis: Quantify cytokine protein levels in the supernatants using commercially available ELISA kits. Measure cytokine mRNA expression levels by qPCR. Analyze the phosphorylation and expression levels of key signaling proteins (e.g., p65, IκBα) by Western blotting.

Neuroprotective Properties

Minocycline has demonstrated significant neuroprotective effects in various models of neurological damage, including cerebral ischemia and neurodegenerative diseases. Its mechanisms of action are multifaceted, involving anti-inflammatory, anti-apoptotic, and antioxidant activities.

Quantitative Effects on Neuronal Viability and Damage

| Model System | Injury Model | Minocycline Treatment | Effect | Reference(s) |

| In vivo (mice) | Focal Cerebral Ischemia | 90 mg/kg IP (pre- or post-occlusion) | Reduced infarction, brain swelling, and neurological deficits.[8] | [8] |

| In vivo (mice) | Intracerebral Hemorrhage | 40 µg/mL (intracerebral) | Reduced brain damage area and neuronal death.[9] | [9] |

| In vitro (rat cortical neurons) | Glutamate-induced toxicity | 2 µM | Significantly inhibited glutamate-induced cell death.[8] | [8] |

| In vitro (RGC-5 cells) | Serum deprivation | 0.2-20 µM | Reduced the number of cells undergoing cell death.[10] | [10] |

| In vivo (rats) | Cerebral Ischemia/Reperfusion | 40 mg/kg IP daily for 7 days | Prevented pyramidal cell death and microglial activation.[11] | [11] |

Modulation of Apoptotic Pathways

A key mechanism of minocycline's neuroprotective action is its ability to modulate the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the inhibition of caspases.

Minocycline has been shown to upregulate the anti-apoptotic protein Bcl-2 and inhibit the expression and activation of caspases, including caspase-1 and caspase-3.[12][13][14] This ultimately leads to a reduction in apoptotic cell death.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

A common method to assess mitochondrial involvement in apoptosis is by measuring the mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1.

Materials:

-

Neuronal cell line or primary neurons

-

Complete culture medium

-

Minocycline hydrochloride

-

Apoptosis-inducing agent (e.g., glutamate, staurosporine)

-

JC-1 staining kit

-

Fluorescence microscope or plate reader

Procedure:

-